2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, tetrahydrobenzo[b]thiophene, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives.
Formation of the Tetrahydrobenzo[b]thiophene Ring: This ring can be synthesized through a series of cyclization reactions starting from thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzo[b]thiophene ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening under certain conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole has shown promise in various bioassays. It exhibits antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for new antibiotic development.
Medicine
In medicine, this compound is being investigated for its anti-inflammatory and anticancer properties. It has been shown to inhibit certain enzymes and pathways involved in inflammation and cancer cell proliferation.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole involves interaction with various molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) in inflammatory pathways or interfere with DNA replication in cancer cells. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the tetrahydrobenzo[b]thiophene ring.
2-(Pyridin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: Contains a thiophene ring instead of the tetrahydrobenzo[b]thiophene ring.
2-(Pyridin-3-yl)-5-(4,5-dihydrothiazol-2-yl)-1,3,4-oxadiazole: Features a dihydrothiazole ring instead of the tetrahydrobenzo[b]thiophene ring.
Uniqueness
The uniqueness of 2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-pyridin-3-yl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-2-6-13-11(5-1)12(9-20-13)15-18-17-14(19-15)10-4-3-7-16-8-10/h3-4,7-9H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPHMDVHLHGZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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